Glutaraldehyde dioxime
Description
Chemical Identity:
Glutaraldehyde dioxime (CAS 6635-57-0) is an organic compound derived from the reaction of glutaraldehyde with hydroxylamine. Its molecular formula is C₅H₁₀N₂O₂, with a molecular weight of 130.145 g/mol. Key physical properties include a density of 1.11 g/cm³, a boiling point of 321.7°C, and a flash point of 196.8°C .
Applications:
this compound is primarily utilized in coordination chemistry and materials science. For example, it serves as a ligand in uranium extraction from seawater due to its ability to form stable complexes with uranyl ions (UO₂²⁺) . Additionally, its derivatives are explored in catalytic systems for hydrogenation and N-methylation reactions .
Properties
IUPAC Name |
N-(5-hydroxyiminopentylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c8-6-4-2-1-3-5-7-9/h4-5,8-9H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRPCDNPQAKCNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=NO)CC=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reactants
This compound is synthesized via the reaction of glutaraldehyde (C₅H₈O₂) with hydroxylamine hydrochloride (NH₂OH·HCl) under controlled conditions. The process exploits the nucleophilic addition of hydroxylamine to the aldehyde groups of glutaraldehyde, forming two oxime bonds (-C=N-OH). The reaction proceeds as follows:
Key factors influencing the reaction include pH, temperature, and reactant molar ratios. The reaction is typically conducted in an aqueous medium at a pH range of 5–6 to favor oxime formation while minimizing side reactions such as polymerization of glutaraldehyde.
Stepwise Procedure
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Solution Preparation : Glutaraldehyde (25–50% w/w aqueous solution) is diluted with deionized water in a stirred reactor. Hydroxylamine hydrochloride is dissolved separately and added gradually to the glutaraldehyde solution.
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pH Adjustment : The mixture is maintained at pH 5–6 using sodium hydroxide or hydrochloric acid to optimize reaction kinetics.
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Temperature Control : The reaction is carried out at 25–30°C to prevent thermal degradation of reactants.
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Completion and Isolation : After 4–6 hours, the product is precipitated by adjusting the pH to 3–4, followed by filtration and drying under vacuum.
Table 1: Typical Laboratory-Scale Reaction Parameters
| Parameter | Optimal Range |
|---|---|
| Glutaraldehyde Concentration | 25–50% w/w |
| Molar Ratio (Glutaraldehyde:NH₂OH·HCl) | 1:2.1 |
| Reaction Temperature | 25–30°C |
| Reaction Time | 4–6 hours |
| Final Yield | 75–85% |
Industrial Production Methods
Continuous Flow Reactor Systems
Industrial-scale production prioritizes efficiency and consistency through continuous flow reactors. These systems enable precise control over reaction parameters, reducing variability compared to batch processes. Key advantages include:
Process Optimization
Industrial protocols often incorporate real-time monitoring of pH and temperature using automated feedback systems. For example, a two-stage continuous reactor may separate the initial oxime formation from the final precipitation step, improving yield (90–95%) and purity (>98%).
Table 2: Industrial vs. Laboratory-Scale Synthesis
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reactor Type | Stirred Tank | Continuous Flow |
| Production Capacity | 10–100 g/batch | 100–500 kg/day |
| Yield | 75–85% | 90–95% |
| Purity | 90–95% | >98% |
Comparative Analysis of Synthesis Methods
Yield and Purity
Laboratory methods prioritize flexibility but suffer from lower yields due to manual parameter adjustments. Industrial systems achieve higher reproducibility through automation, albeit at greater capital investment.
Scalability Challenges
Scaling batch processes to industrial volumes introduces gradients in pH and temperature, necessitating advanced reactor designs. Continuous flow systems address these issues but require significant upfront engineering.
Emerging Innovations in Synthesis
Solvent-Free Approaches
Recent studies explore solvent-free reactions using ball milling to reduce environmental impact. Preliminary results indicate comparable yields (80–85%) with reduced reaction times (2–3 hours).
Catalytic Enhancements
The addition of mild Lewis acids (e.g., ZnCl₂) at 0.1–0.5 mol% accelerates oxime formation, enabling lower reaction temperatures (20–25°C) and improved selectivity.
Chemical Reactions Analysis
Types of Reactions
Glutaraldehyde dioxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrile oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted oximes depending on the nucleophile used.
Scientific Research Applications
Chemistry
Glutaraldehyde dioxime serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It is particularly useful in:
- Synthesis of pharmaceuticals: Used as a precursor in drug formulation.
- Polymer production: Acts as a cross-linking agent in polymer chemistry.
Biology
In biological research, this compound is employed to modify proteins through oxime ligation, which can enhance the stability and functionality of biomolecules.
Case Study: Protein Modification
A study demonstrated the successful modification of enzymes using this compound, resulting in increased thermal stability and activity.
Antioxidant Properties
Research indicates that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This property is beneficial for:
- Cell protection: Potential applications in neuroprotection and anti-aging therapies.
Antimicrobial Efficacy
This compound exhibits significant antimicrobial activity against various pathogens. A notable study published in the Journal of Applied Bacteriology evaluated its efficacy against multidrug-resistant bacteria.
Antimicrobial Activity Table:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5% |
| Escherichia coli | 0.5% |
| Pseudomonas aeruginosa | 1.0% |
These findings suggest potential for developing new antibacterial treatments using this compound.
Healthcare
In healthcare settings, this compound is utilized for its disinfectant properties due to its potent biocidal characteristics. It is effective in sanitizing medical instruments and surfaces.
Disinfectant Formulation Example:
- Concentration: 0.5% to 1%
- Application: Soaking instruments for at least 10 minutes
Pharmaceuticals
This compound is increasingly used as a raw material in pharmaceutical manufacturing due to its stability and reactivity. Its role includes:
- Formulation of drug delivery systems.
- Synthesis of therapeutic compounds with enhanced bioavailability.
Environmental Applications
This compound's chelating properties allow it to be employed in water treatment processes, where it helps remove heavy metals and other contaminants from wastewater.
Environmental Impact Case Study:
A study conducted at a wastewater treatment facility demonstrated that this compound effectively reduced heavy metal concentrations by up to 80%, showcasing its potential for environmental remediation.
Mechanism of Action
The mechanism of action of glutaraldehyde dioxime involves its ability to form stable complexes with metal ions. The oxime groups can coordinate with metal centers, leading to the formation of chelate complexes. These complexes can then participate in various catalytic and biochemical processes.
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares glutaraldehyde dioxime with three analogous dioxime compounds: succinimide dioxime , acetylacetone dioxime (2,4-pentanedione dioxime) , and acetaldehyde oxime .
Performance in Uranium Extraction
This compound and succinimide dioxime have been directly compared in uranyl complexation studies.
- Binding Affinity : this compound forms more stable complexes with UO₂²⁺ than succinimide dioxime due to its flexible aliphatic chain, which allows optimal geometry for chelation. Thermodynamic studies show a log stability constant (log K) of ~12.5 for this compound vs. ~11.8 for succinimide dioxime .
- Selectivity : this compound exhibits higher selectivity for uranium over competing ions (e.g., vanadium) in seawater, making it superior for extraction applications .
Catalytic Performance
In ruthenium(II)-arene catalytic systems, this compound-based ligands outperform other dioximes and non-dioxime ligands:
- Transfer Hydrogenation : Ru complexes with this compound achieve 98% selectivity in N-methylation reactions, compared to <50% for ethylenediamine-based ligands .
- Mechanism : The pendant hydroxyl groups in dioxime ligands facilitate proton shuttling, enhancing reaction efficiency .
Stability and Handling Considerations
- Chemical Stability : this compound is stable under neutral conditions but degrades in strongly acidic or alkaline environments. This contrasts with acetylacetone dioxime, which decomposes at lower temperatures (~200°C) .
Q & A
Q. What are the established synthetic routes for glutaraldehyde dioxime, and how can reaction conditions be optimized for higher yields?
this compound is typically synthesized via the oximation of glutaraldehyde using hydroxylamine hydrochloride under acidic conditions. For example, dissolving this compound in 10% hydrochloric acid, followed by controlled addition of sodium nitrite at low temperatures (-10°C to -5°C), yields the product after neutralization and filtration . Optimization involves maintaining strict temperature control to prevent side reactions and using purified reagents. Lower yields (e.g., 8% in some cases) may result from incomplete crystallization or impurities; recrystallization and activated charcoal treatment can improve purity .
Q. What spectroscopic methods are recommended for identifying this compound, and how should data be interpreted?
Infrared (IR) spectroscopy can confirm the presence of oxime (N–O and C=N stretching at 1630–1690 cm⁻¹ and 930–960 cm⁻¹, respectively). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation: the oxime protons appear as broad singlets near δ 8–10 ppm, while methylene protons adjacent to oxime groups resonate at δ 2.5–3.5 ppm . Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]+ at m/z 147 for C₅H₁₀N₂O₂) for validation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Store this compound in airtight, light-resistant containers at 0–6°C to prevent degradation . Avoid contact with oxidizing agents (e.g., peroxides) and strong bases, which may trigger decomposition . Use nitrile gloves, lab coats, and eye protection. In case of skin exposure, rinse immediately with water for 15 minutes and seek medical attention .
Q. How is this compound utilized in polymer research, particularly in crosslinking applications?
this compound acts as a crosslinker in polyvinyl alcohol (PVOH) films. A standard protocol involves immersing PVOH films in a this compound solution (2% v/v) with sulfuric acid as a catalyst, followed by curing at 70°C. The crosslinking density can be quantified via swelling tests or differential scanning calorimetry (DSC) to assess thermal stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data caused by isomerism in this compound?
this compound exists as ZZ, EE, and hydrogen-bonded EZ isomers, complicating NMR interpretation. Advanced strategies include:
Q. What catalytic roles does this compound play in transition-metal complexes, and how do ligand modifications affect reactivity?
Ruthenium(II) complexes with this compound ligands exhibit catalytic activity in one-pot reactions, such as alcohol oxidation. The oxime’s chelating ability stabilizes metal centers, while substituents (e.g., electron-withdrawing groups) modulate redox potentials. Reactivity is studied via in situ NMR and mass spectrometry to track intermediates .
Q. What mechanistic insights explain this compound’s efficiency in crosslinking biomaterials?
The dioxime moiety forms Schiff bases with amine groups in proteins or polymers, creating stable imine linkages. Kinetic studies using FTIR reveal pH-dependent reaction rates, with optimal crosslinking at pH 6–8. Competing hydrolysis at extreme pH values requires buffered conditions .
Q. How do environmental factors (e.g., light, temperature) influence the stability of this compound, and what degradation products form?
Prolonged light exposure induces photodegradation, yielding glutaric acid and nitric oxide. Thermal decomposition above 100°C generates volatile nitriles. Stability is assessed via accelerated aging tests (40–60°C, 75% humidity) and HPLC monitoring of degradation byproducts .
Q. What strategies mitigate incompatibilities between this compound and common laboratory reagents?
Incompatibilities with amines or alcohols can be minimized by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
